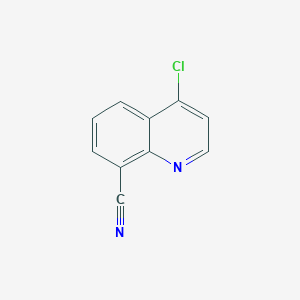

4-Chloroquinoline-8-carbonitrile

Description

Significance of Quinolines in Medicinal Chemistry and Drug Discovery

The quinoline (B57606) moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. chemscene.comnih.govsigmaaldrich.comcymitquimica.com Its prevalence in both natural products, such as the antimalarial quinine, and synthetic drugs highlights its remarkable pharmacological versatility. quora.com Researchers have successfully developed quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. aladdin-e.combldpharm.com

The ability to modify the quinoline core at various positions allows for the fine-tuning of a compound's biological and physicochemical properties, a process that is crucial in drug development. aladdin-e.combiosynth.com This has led to the creation of numerous quinoline derivatives that are currently in clinical use or undergoing clinical investigation for various diseases. nih.gov The sustained interest in this scaffold stems from its proven track record and its potential to be adapted for new therapeutic targets. chemscene.comsigmaaldrich.com

Overview of Halogenated Quinoline Derivatives in Biological Applications

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the quinoline scaffold can significantly influence a molecule's biological activity. Halogenation can alter factors like lipophilicity, metabolic stability, and binding interactions with biological targets. lookchem.comgoogle.com For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a key feature of the well-known antimalarial drug, Chloroquine. bldpharm.com

Research has shown that halogenated quinolines can exhibit a range of biological effects, including anticancer and antimicrobial activities. nih.govnih.gov The position and nature of the halogen substituent can have a profound impact on the compound's potency and selectivity. lookchem.com For example, studies on 8-hydroxyquinoline (B1678124) derivatives have explored how different halogen substitutions at the 5- and 7-positions affect their anticancer properties. lookchem.com This strategic use of halogens is a common and effective tool in the medicinal chemist's arsenal (B13267) for optimizing lead compounds.

Specific Research Focus on 4-Chloroquinoline-8-carbonitrile and Related Nitrile-Substituted Quinolines

The compound this compound (CAS Number: 132664-45-0) represents a specific intersection of two important functional groups on the quinoline scaffold: a chloro group and a nitrile group. chemscene.comcymitquimica.comaladdin-e.com While this compound is commercially available, detailed scientific literature on its specific synthesis, reactivity, and biological profile is not extensively documented. chemscene.comcymitquimica.comaladdin-e.com

However, the research focus on related halogenated and nitrile-substituted quinolines provides a strong rationale for the scientific interest in this particular molecule. The nitrile group (a carbon triple-bonded to a nitrogen atom) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a key pharmacophoric element. For example, 2,6-dichloro-quinoline-4-carbonitrile is noted for its antimicrobial and antiviral applications, highlighting the potential bioactivity of such structures. lookchem.com Similarly, the synthesis of other cyano-substituted quinolines, such as 2-chloroquinoline-3-carbonitrile (B1354263), has been explored as intermediates for creating more complex heterocyclic systems.

The combination of a chloro-substituent, known to modulate biological activity, and a nitrile group on the quinoline framework makes this compound and its isomers, such as 8-chloroquinoline-4-carbonitrile, intriguing targets for further investigation in drug discovery and materials science. sigmaaldrich.com The exploration of such compounds could lead to the discovery of novel agents with unique pharmacological profiles.

Interactive Data Table of Related Chloro- and Nitrile-Substituted Quinolines

| Compound Name | CAS Number | Key Features/Research Interest |

| This compound | 132664-45-0 | Target compound of this article; commercially available. chemscene.comcymitquimica.comaladdin-e.com |

| 8-Chloroquinoline-4-carbonitrile | 949535-26-6 | Isomer of the target compound; commercially available. sigmaaldrich.com |

| 5-Chloroquinoline-8-carbonitrile | 122868-36-4 | Isomeric chloro- and nitrile-substituted quinoline. |

| 2,6-Dichloro-quinoline-4-carbonitrile | 50504-14-8 | Noted for antimicrobial and antiviral applications. lookchem.com |

| 8-Chloro-4-hydroxyquinoline-3-carbonitrile | 61338-25-8 | A related quinoline with chloro, hydroxyl, and nitrile groups. biosynth.com |

| Quinoline-8-carbonitrile | 35509-27-4 | The parent nitrile compound without the chloro substituent. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQMBHOOISBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564079 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132664-45-0 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroquinoline 8 Carbonitrile and Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant today. These reactions, named after their discoverers, offer diverse strategies for constructing the bicyclic heteroaromatic structure from various acyclic or monocyclic precursors.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgvedantu.com Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous and exothermic reaction. vedantu.com

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgvedantu.com

Michael addition of the aniline to the acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the intermediate to form 1,2-dihydroquinoline. vedantu.com

Oxidation of the dihydroquinoline to the aromatic quinoline product. vedantu.com

Variants of the Skraup reaction have been developed to improve safety and yield. Arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org Modern adaptations may employ microwave irradiation or ionic liquids to enhance reaction efficiency and control. nih.gov

Friedländer Synthesis and Adaptations

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a versatile and straightforward method for creating substituted quinolines. organicreactions.orgwikipedia.org It involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). wikipedia.orgresearchgate.net The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., sodium hydroxide). organicreactions.orgwikipedia.org

Two primary mechanistic pathways are proposed:

An initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration via imine formation. wikipedia.org

Initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org

The simplicity and modularity of the Friedländer synthesis have made it one of the most widely used methods for accessing polysubstituted quinolines. nih.govnih.gov

Gould-Jacobs Reaction in Quinoline Construction

The Gould-Jacobs reaction is a key process for preparing quinolines that bear a hydroxyl group at the 4-position. wikipedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermally induced cyclization, which often requires high temperatures (above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

The high temperatures required for the cyclization step can be a limitation, potentially leading to decomposition. mdpi.com To address this, microwave-assisted Gould-Jacobs reactions have been developed, which can significantly shorten reaction times and improve yields. researchgate.netablelab.eu This method is particularly important for the synthesis of many quinolone-based compounds. preprints.org

Knorr Quinoline Synthesis Principles

The Knorr quinoline synthesis, reported by Ludwig Knorr in 1886, involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (2-quinolone). iipseries.orgsynarchive.comwikipedia.org The β-ketoanilide precursor is formed by the condensation of an aniline with a β-ketoester. vedantu.com

A critical aspect of this chemistry is its relationship with the Conrad-Limpach synthesis. The reaction conditions dictate the final product. Under conditions that favor cyclization of the β-ketoanilide (thermodynamic control), the 2-hydroxyquinoline is formed. wikipedia.org Research has shown that with certain reagents, such as polyphosphoric acid (PPA), the amount of acid used can determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is the major product. wikipedia.org

Conard-Limpach Synthesis Strategies

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com In this reaction, an aniline is condensed with a β-ketoester. Unlike the Knorr synthesis, the conditions are controlled to favor the initial formation of a β-aminoacrylate intermediate (kinetic control). quimicaorganica.org This intermediate is then cyclized at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

The choice of solvent is crucial for the high-temperature cyclization step, with high-boiling point solvents like diphenyl ether or mineral oil traditionally used to achieve the necessary energy for the ring-closing reaction. mdpi.comnih.gov The reaction is a powerful tool for building the 4-quinolone core structure. nih.gov

| Synthesis Method | Primary Reactants | Primary Product Type | Key Conditions |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinoline | Strong acid (H₂SO₄), Heat |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Polysubstituted Quinoline | Acid or Base Catalyst |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinoline | Heat (often >250 °C) |

| Knorr | β-Ketoanilide | 2-Hydroxyquinoline | Strong acid (H₂SO₄), Heat |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline | High Temperature Cyclization |

Targeted Synthetic Routes for 4-Chloroquinoline-8-carbonitrile Derivatives

The synthesis of the specific molecule this compound (CAS 132664-45-0) is not extensively detailed in readily available literature, but its structure suggests a logical synthetic strategy based on the classical methods described above. chemscene.com The most plausible route involves the formation of a 4-hydroxyquinoline-8-carbonitrile intermediate, followed by a chlorination step.

A general strategy would be:

Formation of the Quinoline Core : A substituted aniline, such as 2-aminobenzonitrile (B23959), would be reacted using a method that yields a 4-hydroxyquinoline. The Gould-Jacobs or Conrad-Limpach syntheses are ideal candidates for this transformation. For example, reacting 2-aminobenzonitrile with a malonic ester derivative (Gould-Jacobs) or a β-ketoester (Conrad-Limpach) would lead to the formation of the 4-hydroxyquinoline-8-carbonitrile ring system.

Chlorination : The resulting 4-hydroxyquinoline-8-carbonitrile (which exists in tautomeric equilibrium with 8-cyanoquinolin-4(1H)-one) is then converted to the final product. This is typically achieved by treatment with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

This two-step approach is a well-established method for producing 4-chloroquinoline (B167314) derivatives. For instance, the synthesis of the antimalarial drug Chloroquine involves a Gould-Jacobs reaction to produce 7-chloro-4-hydroxyquinoline, which is subsequently treated with phosphorus oxychloride to yield 4,7-dichloroquinoline. chemicalbook.com Similarly, a patented process for preparing 4-chloro-8-trifluoromethyl-quinoline involves the chlorination of a quinoline-4-carboxylic acid derivative with phosphorus oxychloride. google.com

The synthesis of the related compound, 4-Chloro-8-methylquinolin-2(1H)-one, further illustrates the reactivity of these intermediates. In this case, a dichloroquinoline precursor is selectively hydrolyzed to give the 2-oxo derivative, highlighting how different positions on the quinoline ring can be manipulated. mdpi.com

| Step | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid, Reflux (1h) | 4-Chloro-8-methylquinolin-2(1H)-one |

| 2 | 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea, DMF, Reflux (4h); then NaOH, HCl | 8-Methyl-4-thioxo-1,4-dihydroquinolin-2-one |

This table demonstrates a specific, published transformation of a related dichloroquinoline, showing the chemical feasibility of manipulating substituents on the quinoline core to access diverse analogs.

Regioselective Chlorination Methodologies

Achieving regioselective chlorination of the quinoline ring is a critical step in the synthesis of this compound. The reactivity of different positions on the quinoline nucleus varies, and directing the chlorination to the desired C-4 position often requires specific strategies.

One common approach involves the use of phosphorus oxychloride (POCl₃) on quinolinone precursors. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, which can then undergo further reactions. mdpi.com The hydrolysis of a dichloroquinoline precursor using dilute dichloroacetic acid can also furnish the corresponding 4-chloroquinolinone. researchgate.net

More advanced, metal-free methods for the regioselective halogenation of 8-substituted quinolines have also been developed. These protocols can achieve C-5 halogenation under mild conditions using reagents like trihaloisocyanuric acid, demonstrating high regioselectivity and functional group tolerance. rsc.orgrsc.org While not directly targeting the C-4 position, these methods showcase the ongoing efforts to control halogenation on the quinoline ring.

Introduction of Carbonitrile Functionality

The introduction of a carbonitrile group onto the quinoline scaffold is another pivotal synthetic transformation. This functional group is not only a key feature of the target molecule but also serves as a valuable precursor for other functionalities like carboxylic acids, amides, and amines. rsc.org

Several methods exist for the cyanation of quinoline derivatives. A direct oxidative C-H cyanation of quinolines using trimethylsilyl (B98337) cyanide as the cyano source has been developed. rsc.orgrsc.org This reaction, often catalyzed by vanadium-containing heteropoly acids, can show a preference for the 4-position, yielding 4-cyanoquinolines. rsc.orgrsc.org

Another approach involves the conversion of a suitable precursor, such as an aldehyde. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-chloroquinoline-3-carbonitrile (B1354263) using sodium azide (B81097) and phosphorus oxychloride. researchgate.netrsc.org The cyanation of quinoline N-oxides with trimethylsilyl cyanide, mediated by a hypervalent iodine(III) reagent, provides a route to 2-cyanoquinolines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of haloquinolines. nih.govresearchgate.netnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and vinyl groups onto the quinoline core. nih.gov The reactivity of different halogen substituents (I > Br > Cl) allows for selective and successive cross-coupling reactions on dihaloquinolines. nih.gov

In the context of 4-chloroquinolines, the Suzuki-Miyaura coupling can be employed to introduce substituents at the 4-position. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govrsc.org For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. nih.govresearchgate.net The development of robust catalytic systems has even enabled the use of less reactive aryl chlorides in these coupling reactions. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Haloquinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 4-Chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | 4-Arylquinoline | researchgate.net |

| 6-Bromo-2-chloroquinoline | Arylboronic acid | Not specified | 6-Aryl-2-chloroquinoline | rsc.org |

Organometallic Reagent Applications (e.g., Magnesiation, Organozinc Reagents)

Organometallic reagents, particularly those of magnesium (Grignard reagents) and zinc, offer a versatile approach to the functionalization of quinolines. nih.govbeilstein-journals.orgnih.govdalalinstitute.com These reagents can be prepared through direct insertion of the metal into a haloquinoline or via a halogen-metal exchange reaction. nih.govbeilstein-journals.org A key advantage of using organozinc and functionalized organomagnesium reagents is their compatibility with a wide range of functional groups, including esters and nitriles. nih.govnih.gov

The use of mixed Mg/Li reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective magnesiation of the quinoline ring through deprotonation. acs.org This approach enables the introduction of functional groups at specific positions that might be difficult to access through other methods. For instance, successive magnesiations can be performed at the C2, C3, and C4 positions of the quinoline core. acs.org Organozinc reagents, while generally less reactive than their magnesium counterparts, can be advantageous due to their increased tolerance for sensitive functional groups and milder reaction conditions. sciencemadness.org

Nucleophilic Substitution Reactions for Diversification

The chlorine atom at the C-4 position of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide variety of functional groups. nih.govmdpi.comresearchgate.netmasterorganicchemistry.com This reactivity is often enhanced by the electron-withdrawing nature of the quinoline ring and the adjacent cyano group.

A range of nucleophiles, including amines, thiols, and azides, can be used to displace the chloride, leading to a diverse library of substituted quinoline derivatives. mdpi.comresearchgate.netresearchgate.net For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been shown to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net The synthesis of 4-amino-7-chloroquinoline derivatives has also been achieved through nucleophilic attack of a primary amine. nih.gov These reactions are fundamental for the synthetic versatility of chloroquinoline carbonitriles. benthamdirect.comingentaconnect.com

"Click Chemistry" Approaches for Quinoline Conjugates

"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.netnih.gov This methodology has been widely adopted for the synthesis of complex molecular architectures, including quinoline conjugates. innovareacademics.inresearchgate.netaatbio.comnih.govnd.edunih.gov

To utilize click chemistry, one of the quinoline precursors must contain an azide or an alkyne functionality. For instance, an 8-azidoquinoline (B1280395) derivative can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a library of quinoline-triazole hybrids. innovareacademics.inresearchgate.net This approach offers a highly efficient and modular way to link the quinoline scaffold to other molecules, which is particularly valuable in drug discovery and materials science. nih.govresearchgate.netsemanticscholar.org

Synthetic Versatility and Intermediate Utility of Chloroquinoline Carbonitriles

Chloroquinoline carbonitriles, such as this compound, are highly valuable synthetic intermediates due to the presence of two reactive functional groups: the chloro substituent and the cyano group. researchgate.netbenthamdirect.comingentaconnect.comrsc.org This dual reactivity allows for a wide range of chemical transformations, enabling the synthesis of a vast array of complex quinoline derivatives. nih.govnih.gov

The chloro group can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, as discussed in previous sections. mdpi.comnih.gov The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings. rsc.orgrsc.org This orthogonal reactivity allows for a stepwise and controlled functionalization of the quinoline scaffold, making chloroquinoline carbonitriles key building blocks in the synthesis of biologically active compounds and functional materials. researchgate.netfrontiersin.org

Reactivity and Chemical Transformations of 4 Chloroquinoline 8 Carbonitrile

Electrophilic and Nucleophilic Properties of the Quinoline (B57606) Core

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and varied chemical character. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene. However, it also influences the electron distribution, making certain positions more susceptible to nucleophilic attack.

In 4-chloroquinoline-8-carbonitrile, the C4 position is highly electrophilic. This is a consequence of the combined electron-withdrawing effects of the nitrogen atom in the pyridine ring and the chlorine atom attached to it. This makes the C4 carbon a prime target for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govmdpi.com Nucleophiles readily attack this position, leading to the displacement of the chloride ion, which is a good leaving group. This reactivity is a cornerstone of the derivatization of 4-chloroquinolines. nih.govmdpi.com

The carbonitrile group at the C8 position is also strongly electron-withdrawing. This further deactivates the benzene ring towards electrophilic substitution. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring at positions C5 and C8. pharmaguideline.com However, the presence of the deactivating nitrile group at C8 would likely direct any potential electrophilic attack to the C5 position, although such reactions are expected to be sluggish.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with acids to form quinolinium salts. pharmaguideline.com This property can be utilized to modify the reactivity of the ring system or to introduce functionalities through reactions at the nitrogen atom.

Directed Functionalization at Specific Positions

The selective introduction of functional groups at specific positions of the quinoline core is a powerful strategy for synthesizing derivatives with desired properties. This is often achieved through directed C-H functionalization, a process that has gained significant attention in organic synthesis. nih.gov

For quinoline derivatives, the nitrogen atom can act as an endogenous directing group. However, for functionalization at positions other than C2, external directing groups are often employed. A common strategy involves the conversion of the quinoline to its N-oxide derivative. The N-oxide group can direct metallation to the C8 position, facilitating the introduction of various functional groups. acs.orgibs.re.kracs.orgnih.gov Rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been shown to be a highly effective method for C8-functionalization, including alkylation and alkynylation. acs.orgibs.re.kr

Another powerful directing group for C-H functionalization is the 8-amino group. Palladium-catalyzed C-H arylation of 8-aminoquinoline (B160924) derivatives allows for the selective introduction of aryl groups at the C-H bonds of a tethered group. nih.govacs.org While this is typically used to functionalize a side chain, it highlights the utility of substituents at the 8-position in directing reactions.

Given the presence of the carbonitrile group at C8 in this compound, direct C-H functionalization at other positions would likely require the introduction of a suitable directing group or the development of specific catalytic systems that can overcome the electronic deactivation of the ring.

Derivatization Strategies for Structure-Activity Relationship Studies

The ability to systematically modify the structure of this compound is crucial for exploring its potential applications, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Various derivatization strategies can be employed, targeting the chloro and carbonitrile groups, as well as the quinoline core itself.

Alkylation and Acylation Reactions

Alkylation reactions on the quinoline core can occur at the nitrogen atom to form quaternary salts, or on the ring if it is sufficiently activated. pharmaguideline.com For this compound, N-alkylation would be a feasible transformation.

More commonly, the C4-chloro group is displaced by nucleophiles, and this provides a route for the introduction of alkyl groups through C-C bond formation. For instance, coupling reactions with organometallic reagents could potentially be used to introduce alkyl substituents at the C4 position.

Acylation of the quinoline ring is generally difficult due to its deactivation, especially with the presence of two electron-withdrawing groups in this compound. pharmaguideline.com However, N-acylation of derivatives where the C4-chloro group has been replaced by an amino group is a viable strategy. For example, copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides has been reported, showcasing the dual role of acyl halides as both acylating and halogenating agents. nih.gov

Formation of Heterocyclic Rings and Fused Systems

The reactive sites on this compound provide opportunities for the construction of novel heterocyclic and fused ring systems. The C4-chloro group is a key handle for such transformations. For example, reaction with bifunctional nucleophiles can lead to the formation of new rings fused to the quinoline core.

One notable example is the reaction of 2,4-dichloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate, which leads to the formation of pyrazolo[3,4-b]quinolines. rsc.org Subsequent diazotization can lead to the formation of novel tetracyclic ring systems. rsc.org Although the starting material is different, this demonstrates the potential for the C4-chloro group and a nitrile to participate in the formation of fused heterocycles. Intramolecular cyclization of a suitably substituted derivative at the C4-position of this compound could also be a viable strategy for constructing fused systems.

Reduction and Oxidation Reactions of Substituents

The carbonitrile group at the C8 position is a versatile functional group that can undergo various transformations. A key reaction is its reduction to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is significant as it introduces a basic amino group, which can dramatically alter the biological properties of the molecule and serve as a handle for further derivatization.

The quinoline ring itself is generally resistant to oxidation. pharmaguideline.com However, substituents on the ring can be oxidized. For example, methyl groups on the quinoline ring can be oxidized to carboxylic acids. pvamu.eduyoutube.com While this compound does not have a methyl group, this indicates that if an oxidizable substituent were introduced, it could be selectively transformed. Enzymatic oxidation of quinolines is also a known process, often leading to hydroxylated products. rsc.org The nitrile group itself is generally stable to oxidation under typical conditions used for oxidizing alkyl side chains.

Below is a table summarizing some of the key reactive sites and potential transformations of this compound.

| Reactive Site | Position | Type of Reaction | Potential Products |

| Pyridine Ring Nitrogen | 1 | N-Alkylation | Quaternary ammonium (B1175870) salts |

| Chloro Group | 4 | Nucleophilic Aromatic Substitution | 4-Amino, 4-alkoxy, 4-thioether derivatives |

| Benzene Ring C-H | 5 | Electrophilic Aromatic Substitution | 5-Nitro, 5-halo derivatives (expected to be slow) |

| Carbonitrile Group | 8 | Reduction | 8-Aminomethylquinoline derivatives |

| Quinoline Core | - | Directed C-H Functionalization | C8-alkyated, C8-alkynylated derivatives (via N-oxide) |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While specific spectral data for 4-Chloroquinoline-8-carbonitrile (CAS 132664-45-0) is noted to be available from commercial suppliers, it is not broadly published in scientific literature bldpharm.comambeed.commoldb.comchemscene.com. However, the expected spectral characteristics can be predicted based on the known effects of the substituents and the quinoline (B57606) ring system.

¹H NMR (Proton NMR) : The proton spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-6, H-7) would each produce a unique resonance. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the nitrile group. For the related compound 4-chloroquinoline (B167314), aromatic protons typically appear as multiplet signals between δ 7.5–8.9 ppm nih.govspectrabase.com. For this compound, the protons would likely exhibit doublet or doublet of doublets splitting patterns due to coupling with their neighbors.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum would display ten distinct signals, one for each of the ten carbon atoms in the molecule (nine in the quinoline core and one in the nitrile functional group). The carbon atom bonded to the chlorine (C-4) and the carbons of the nitrile group (C-8 and the cyano carbon) would have characteristic chemical shifts. Quaternary carbons, those without attached protons (C-4, C-8, C-4a, C-8a), would typically show signals of lower intensity. For related quinoline-4-carbonitrile (B1295981) derivatives, carbon signals for the quinoline framework are observed between 115 and 156 ppm.

Table 1: Predicted NMR Spectral Data for this compound Note: The following data are predicted values based on known chemical shift theory and data from analogous compounds. Specific experimental data is not publicly available.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) | Position | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.8 - 9.0 (d) | C-2 | ~151 |

| H-3 | 7.5 - 7.7 (d) | C-3 | ~123 |

| H-5 | 7.9 - 8.1 (d) | C-4 | ~144 |

| H-6 | 7.6 - 7.8 (t) | C-4a | ~149 |

| H-7 | 8.2 - 8.4 (d) | C-5 | ~130 |

| C-6 | ~128 | ||

| C-7 | ~135 | ||

| C-8 | ~110 | ||

| C-8a | ~148 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands that confirm its key structural features. A sharp, strong absorption peak for the nitrile (C≡N) stretch is anticipated around 2230–2210 cm⁻¹. The aromatic C=C and C=N bonds of the quinoline ring would produce a series of bands in the 1600–1450 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Nitrile (C≡N) Stretch | 2230 - 2210 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₅ClN₂, the calculated exact mass is 188.0141. HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at 189.0219). The presence of a single chlorine atom is definitively confirmed by the isotopic pattern, where the [M+2]⁺ peak appears with an intensity approximately one-third that of the molecular ion [M]⁺ peak. nist.gov

Single Crystal X-ray Crystallography for Absolute Configuration

Single Crystal X-ray Crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. While no crystal structure for this compound itself is available in the searched literature, studies on related quinoline-carbonitrile compounds show that the quinoline moiety is typically planar. A successful crystallographic analysis of this compound would confirm the planarity of the bicyclic ring system and provide precise measurements of bond lengths and angles, as well as details about how the molecules pack together in the solid state, which can be stabilized by π-π stacking interactions.

Advanced Mass Spectrometry Techniques (e.g., Time-of-Flight Accurate Mass Spectrometry, LC-HRMS²)

Beyond basic HRMS, advanced techniques provide deeper insights. Time-of-Flight (TOF) Mass Spectrometry is often used for its high accuracy and resolution in identifying quinoline derivatives. Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS²) combines the separation capability of liquid chromatography with the structural elucidation power of tandem MS. In this technique, the parent molecule is fragmented, and the pattern of fragment ions provides a "fingerprint" that helps confirm the structure. This is particularly useful for distinguishing between isomers and identifying compounds in complex mixtures. Commercial vendors indicate that LC-MS data for this compound is available. bldpharm.comambeed.com

Computational Chemistry and In Silico Studies

Computational chemistry serves as a powerful complement to experimental data. Using theoretical models, researchers can predict and understand the properties of molecules. In silico studies on quinoline derivatives are common for predicting their behavior and properties. tandfonline.com For this compound, methods like Density Functional Theory (DFT) could be used to calculate the molecule's lowest energy conformation, predict its NMR and IR spectra to aid in experimental assignments, and map its electron density to understand its reactivity. Such computational approaches are invaluable for rationalizing observed properties and guiding further research.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions, predicting the binding affinity of drug candidates, and guiding rational drug design. nih.govorientjchem.org The process involves generating various conformations of the ligand within the active site of the receptor and evaluating these poses using a scoring function to estimate the binding affinity. researchgate.net

Binding Affinity Prediction and Active Site Analysis

The primary goal of molecular docking is to predict the binding affinity, often expressed in kcal/mol, which quantifies the strength of the noncovalent interaction between the ligand and its target. researchgate.netresearchgate.net A more negative docking score generally indicates a stronger and more favorable binding interaction. nih.gov For quinoline derivatives, docking studies analyze how the molecule fits into the binding pocket of a receptor and identify specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. researchgate.netnih.gov This analysis is crucial for understanding the structural basis of the ligand's activity and for suggesting modifications to improve its potency. researchgate.net

For instance, studies on various quinoline-based compounds have demonstrated their ability to bind to different biological targets. The binding affinity and the specific interactions are quantified and analyzed to establish a structure-activity relationship. researchgate.netnih.gov

Table 1: Illustrative Binding Affinity and Interaction Data from Molecular Docking of Quinolone Derivatives (Note: This table presents example data typical for quinoline derivatives and is not specific to this compound.)

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | PHE A:15, ILE A:8, LYS A:7 | Hydrophobic, Hydrogen Bond |

| Quinoline-based HIV Inhibitors | HIV Reverse Transcriptase | -9.96 to -10.67 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |

| Indole-Quinoline Derivatives | BCL2 (Cancer Target) | -7.9 | Not specified | Not specified |

Receptor-Ligand Complex Modeling

Computational modeling is used to visualize and study the three-dimensional structure of the ligand-receptor complex. For quinoline compounds, which are known for their broad biological activities, docking studies have been performed against a variety of receptors.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets for quinolone antibacterials. nih.govresearchgate.netnih.gov The mechanism involves the drug trapping a reversible enzyme-DNA complex, which inhibits DNA replication and leads to cell death. nih.govnih.gov Molecular docking helps to model how compounds like this compound might fit into the quinolone-binding pocket of these enzymes.

Kinases and Other Cancer-Related Proteins: Various quinoline derivatives have been investigated as potential anticancer agents. orientjchem.org Docking studies have modeled their interactions with targets such as the anti-apoptotic protein BCL2 and matrix metalloproteinases (MMPs), which are involved in cancer progression. orientjchem.org

Viral Proteins: The quinoline scaffold is also present in antiviral agents. Docking studies have been used to evaluate the binding of quinoline derivatives to viral enzymes like HIV reverse transcriptase, identifying key interactions within the allosteric site. nih.gov

Enzyme Active Sites: In general, docking simulations place the ligand into the catalytic or allosteric site of an enzyme to predict its inhibitory potential. For example, derivatives have been docked against the anticancer peptide CB1a to assess their binding patterns. nih.govsemanticscholar.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com By calculating the electron density, DFT can determine optimized molecular geometry and various electronic properties. researchgate.net For quinoline derivatives, DFT studies are crucial for understanding how structural modifications, such as the introduction of a chloro or cyano group, influence the molecule's electronic character and reactivity. researchgate.net

Electronic Parameter Correlation with Biological Activity

DFT calculations provide several electronic parameters that can be correlated with the biological activity of a compound. These global reactivity descriptors include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.com These parameters, derived from the energies of the frontier molecular orbitals, help to quantify the molecule's tendency to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. longdom.orgresearchgate.net For example, a high HOMO-LUMO energy gap is often associated with high kinetic stability, while a small gap suggests higher chemical reactivity. researchgate.net

Reactivity Site Prediction and Frontier Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. The regions of a molecule where the HOMO density is highest are the most probable sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The regions with the highest LUMO density are the most likely sites for nucleophilic attack.

Analysis of the HOMO and LUMO distribution provides insights into charge transfer within the molecule and its reactive behavior. longdom.orgresearchgate.net For quinoline derivatives, studies have shown that the distribution of these orbitals can be delocalized across the entire molecule, indicating potential for charge transfer interactions with receptors. researchgate.net Furthermore, condensed Fukui functions, derived from DFT calculations, can be used to precisely identify the most reactive atoms for electrophilic, nucleophilic, and radical attacks. mdpi.comnih.gov

Table 2: Illustrative DFT-Calculated Electronic Properties for Quinolone Derivatives (Note: This table shows example parameters derived from DFT studies on related quinoline compounds and is not specific to this compound.)

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to molecular stability and reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | High values indicate more stability |

| Electrophilicity (ω) | Capacity to accept electrons | Measures the stabilization in energy after accepting electrons |

Pharmacophore-Based Drug Design

Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is instrumental in the design of novel therapeutic agents by identifying key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of pharmacophore-based design are widely applied to the broader class of quinoline derivatives. For instance, studies on other quinoline-based compounds have successfully employed pharmacophore models to design potent inhibitors for various biological targets, including enzymes and receptors implicated in cancer. researchgate.net These models are typically generated from a set of known active compounds or from the crystal structure of a ligand-target complex.

The development of a pharmacophore model for a specific target using this compound as a scaffold would involve several steps:

Identification of a Training Set: A series of quinoline derivatives with known biological activity against a specific target would be compiled.

Feature Identification: The common structural features among the most active compounds would be identified to create a pharmacophore hypothesis.

Model Generation and Validation: Computational software would be used to generate and score multiple pharmacophore models, which would then be validated using a test set of compounds with known activities.

Virtual Screening: The validated pharmacophore model could then be used as a 3D query to screen large chemical databases for novel compounds with the desired structural features.

This approach has been successfully used to identify novel anticancer agents based on the quinoline scaffold. rsc.orgresearchgate.net For example, pharmacophore modeling has been employed to design 4-anilinoquinoline-3-carboxamides as potential EGFR inhibitors. rsc.org

Machine Learning Approaches in Compound Design and Activity Prediction

Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling have become indispensable tools in computational drug discovery. youtube.com These methods leverage algorithms to learn the complex relationships between a compound's structure and its biological activity, enabling the prediction of activity for novel molecules and guiding the design of more potent and selective drugs. youtube.com

For quinoline derivatives, various ML models have been developed to predict their anticancer activity. nih.govmdpi.com These models are trained on datasets of quinoline compounds with experimentally determined biological activities against different cancer cell lines. The chemical structures are converted into numerical descriptors that capture their physicochemical properties.

Table 1: Application of Machine Learning Models in the Study of Quinoline Derivatives

| Machine Learning Model | Application | Predicted Activity | Reference |

|---|---|---|---|

| k-Nearest Neighbors (kNN) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |

| Decision Tree (DT) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |

| Back Propagation Neural Networks (BPNN) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |

| Gradient Boosting (GB) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |

| Random Forest (RF) | QSAR modeling of flavone (B191248) analogs | Cytotoxicity against MCF-7 and HepG2 cells | nih.gov |

| Extreme Gradient Boosting (XGB) | QSAR modeling of flavone analogs | Cytotoxicity against MCF-7 and HepG2 cells | nih.gov |

In the context of this compound, ML models could be employed in several ways:

Activity Prediction: A trained QSAR model could predict the potential anticancer activity of this compound and its derivatives against various cancer cell lines.

Lead Optimization: By analyzing the features that contribute most to the predicted activity, chemists can design new derivatives of this compound with improved potency.

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active, prioritizing them for synthesis and experimental testing.

For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used several ML methods, including k-nearest neighbors (kNN), decision tree (DT), back propagation neural networks (BPNN), and gradient boosting (GB), to develop QSAR models for predicting their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Such approaches could be adapted to explore the therapeutic potential of the this compound scaffold.

Biological Activity and Pharmacological Potential of 4 Chloroquinoline 8 Carbonitrile Derivatives

Anticancer Activities and Mechanisms of Action

The quinoline (B57606) nucleus is a privileged structure in the design of anticancer agents, and derivatives of 4-chloroquinoline-8-carbonitrile are no exception. nih.gov These compounds have been shown to combat cancer through a variety of mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with key signaling pathways essential for tumor progression.

A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of a wide range of human cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of quinoline-based compounds, with specific substitutions on the quinoline ring significantly influencing their potency.

For instance, various 7-chloroquinoline derivatives have shown significant antiproliferative activity. nih.govnih.gov A comprehensive study on 7-chloro-(4-thioalkylquinoline) derivatives revealed their cytotoxic activity against eight different human cancer cell lines, including those from lung and colon carcinomas, as well as leukemia and osteosarcoma. mdpi.com Similarly, other quinoline derivatives have demonstrated potent growth inhibition against cell lines such as the human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and various breast cancer cell lines (MCF-7, MDA-MB-468). nih.govnih.gov The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), with several quinoline compounds exhibiting efficacy in the low micromolar range. nih.gov For example, a series of quinoline-3-carbonitrile derivatives displayed excellent selective cytotoxicity toward the SMMC-7721 cell line. researchgate.net

| Compound Class | Cell Line | Cancer Type | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|---|

| 4-Aminoquinoline Derivative | MDA-MB-468 | Breast | GI₅₀ | 7.35 - 8.73 | nih.gov |

| 4-Aminoquinoline Derivative | MCF-7 | Breast | GI₅₀ | 8.22 | nih.gov |

| 2,4,8-Trisubstituted Quinoline | HL-60 | Leukemia | IC₅₀ | 19.88 (µg/ml) | |

| 2,4,8-Trisubstituted Quinoline | U937 | Leukemia | IC₅₀ | 43.95 (µg/ml) | |

| 8-Hydroxyquinoline (B1678124) Derivative | A-549 | Lung | IC₅₀ | 5.6 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colorectal | IC₅₀ | Varies by derivative | mdpi.com |

Beyond simply halting proliferation, many 4-chloroquinoline (B167314) derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells and is a hallmark of effective chemotherapeutic agents. nih.gov The induction of apoptosis by these compounds is often accompanied by modulation of the cell cycle, forcing cancer cells to arrest at specific checkpoints, which prevents their division and can trigger the apoptotic cascade.

Studies have shown that treatment with certain quinoline derivatives leads to a significant increase in the sub-G1 cell population, a key indicator of apoptosis. mdpi.com For example, 7-chloroquinoline derivatives have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle in various cancer cell lines, including CCRF-CEM leukemia and MCF-7 breast cancer cells. mdpi.comresearchgate.netul.ie This disruption of the normal cell cycle progression prevents the replication of damaged DNA and ultimately leads to cell death. nih.govmdpi.com Some morpholinopyrimidine-5-carbonitrile derivatives have also been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cells. nih.gov

| Compound Class | Cell Line | Effect | Source |

|---|---|---|---|

| 7-Chloroquinoline Derivatives | MCF-7 | Cell cycle arrest | researchgate.net |

| Quinoline-based DNMTi | U937 Leukemia | Induction of apoptosis (increase in sub-G1 peak) | mdpi.com |

| Quinoline compound 91b1 | A549 Lung Cancer | Increase in G0/G1 phase population | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM Leukemia | Accumulation in G0/G1 phase and induction of apoptosis | nih.gov |

| Morpholinopyrimidine-5-carbonitriles | SR Leukemia | G2/M cell cycle arrest and apoptosis induction | nih.gov |

The anticancer effects of 4-chloroquinoline derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. nih.gov Many of these enzymes are protein kinases, which play a central role in the signaling pathways that drive tumor growth. mdpi.com

Kinases: The quinoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Derivatives such as 4-anilinoquinoline-3-carbonitriles have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in many cancers. nih.gov Other quinoline-based molecules have shown inhibitory activity against a range of receptor tyrosine kinases (RTKs) including c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are involved in tumor growth, invasion, and angiogenesis. nih.gov

Colony-Stimulating Factor-1 Receptor (CSF-1R): This receptor tyrosine kinase is critical for the regulation of tumor-associated macrophages (TAMs), which play a role in creating an immunosuppressive tumor microenvironment. nih.govpatsnap.com Quinoline derivatives have been identified as potent inhibitors of CSF-1R. nih.gov By blocking the CSF-1R signaling pathway, these compounds can modulate the activity of TAMs, thereby reducing tumor invasiveness and proliferation. google.com Several small-molecule CSF-1R inhibitors are in development, highlighting this as a promising strategy for cancer immunotherapy. nih.govadooq.com

Ephrin type-B receptor 4 (EphB4): EphB4 is another receptor tyrosine kinase that is frequently overexpressed in various tumors and is involved in tumor growth and angiogenesis. nih.gov Small molecules that can block the interaction between EphB4 and its ligand, ephrin-B2, are considered valuable therapeutic tools. nih.govnih.gov The quinoline core is present in some known multi-kinase inhibitors that also target EphB4, suggesting that appropriately substituted this compound derivatives could be designed to selectively inhibit this receptor. scbt.com

Some quinoline derivatives exert their anticancer effects by directly interacting with DNA or interfering with essential cellular processes related to DNA and RNA synthesis. This mechanism disrupts the fundamental ability of cancer cells to replicate and transcribe their genetic material.

Several studies have reported that 7-chloro-(4-thioalkylquinoline) derivatives can inhibit both DNA and RNA synthesis in cancer cells. nih.govmdpi.comul.ie Furthermore, certain quinoline-based compounds can function as DNA methyltransferase (DNMT) inhibitors. mdpi.com DNMTs are enzymes that play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Other quinoline derivatives, particularly those capable of chelating metal ions, can induce the formation of reactive oxygen species (ROS) that cause double-strand breaks in DNA, leading to cell death. frontiersin.org The quinoline scaffold is also known to be a component of inhibitors for other key DNA-related enzymes like topoisomerases. nih.gov

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance anticancer efficacy and selectivity.

Key SAR findings for quinoline derivatives include:

Position 7 Substitution: An electron-withdrawing group, such as the chloro group in 4-chloroquinolines, at position 7 is often essential for potent activity, a feature highlighted in the development of antimalarial drugs like chloroquine that also possess anticancer properties. youtube.com

Position 4 Substitution: Modifications at the 4-position of the quinoline ring are critical. The introduction of various side chains, such as thioalkyl groups, can significantly modulate cytotoxicity. nih.gov

Position 8 Substitution: The nature of the substituent at the 8-position, such as the carbonitrile group, influences the compound's electronic properties and ability to interact with biological targets. Modifications at this position on related quinolizine scaffolds have been shown to be very important for their antibacterial profiles. nih.gov

Other Substitutions: The addition of halogen or alkoxymethyl groups at other positions, such as R5, can have a strong influence on cytotoxicity and selectivity, particularly against multidrug-resistant cancer cells. nih.gov For some derivatives, the presence of electron-releasing groups on appended rings is essential for activity, while for others, the number and position of hydroxyl groups can increase inhibitory action. nih.govmdpi.com The type of linker used to attach side chains can also dramatically alter biological activity. mdpi.com

Antimicrobial Activities and Mechanisms of Action

In addition to their anticancer properties, derivatives of the quinoline scaffold, particularly 8-hydroxyquinolines and their chloro-derivatives, are well-known for their broad-spectrum antimicrobial activity. nih.gov

These compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscienceopen.com Halogenated 8-hydroxyquinolines, for instance, have displayed potent growth inhibition against various bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net The antimicrobial activity of novel 8-chloro-quinolones has also been evaluated, showing promise for this class of compounds. researchgate.net The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting critical metabolic processes.

| Compound Class | Microorganism | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline (Parent) | Gram-positive bacteria & Fungi | MIC | 3.44 - 13.78 | researchgate.net |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | MIC | Potent activity reported | researchgate.net |

| Triazole-8-hydroxyquinoline | Candida species | MIC | 31.25 - 1000 (mg/mL) | nih.gov |

| 8-Hydroxyquinoline Derivative (5) | V. parahaemolyticus & S. aureus | MIC | 10.6 (mg/mL) | scienceopen.com |

Antibacterial Efficacy Against Diverse Bacterial Strains

The this compound framework is integral to a class of compounds exhibiting potent antibacterial properties. Research has shown that derivatives incorporating this scaffold are effective against both Gram-positive and Gram-negative bacteria. For instance, a novel fluoroquinolone derivative featuring an 8-chloro substituent demonstrated extremely potent activities against clinically significant pathogens. This compound was found to be significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae (30 times) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times).

Similarly, other studies on 5-chloro-quinoline-8-ol derivatives have confirmed broad-spectrum antibacterial action. Hybrid compounds linking a quinoline core with a quinolone fragment have also been developed, with some showing potent effects against most tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL biotech-asia.org. The antibacterial activity of these derivatives is often attributed to the nature of the substituents on the quinoline ring researchgate.net. For example, compounds with electron-withdrawing groups have shown different activity profiles compared to those with electron-donating groups researchgate.net.

Table 1: Antibacterial Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |

|---|---|---|

| 8-Chloro-fluoroquinolone derivative | Streptococcus pneumoniae, MRSA | 30x and 128x more potent than trovafloxacin, respectively. |

| 5-Chloro-quinoline-8-ol hybrid | Gram-positive & Gram-negative strains | MIC values ranging from 0.125–8 μg/mL biotech-asia.org. |

| (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate | V. parahaemolyticus, S. aureus | Exhibited exceptional antimicrobial effect compared to standard antibiotics mdpi.com. |

Antifungal Properties Against Pathogenic Fungi

The quinoline nucleus is a key feature in many compounds with significant antifungal properties. Derivatives of 8-hydroxyquinoline, a closely related structure, have shown potent and broad-spectrum antifungal activity tandfonline.com. For example, certain 8-hydroxyquinoline derivatives exhibit better activity and lower cytotoxicity than the established antifungal agent clioquinol tandfonline.com. These compounds have demonstrated efficacy against various pathogenic fungi, including Candida albicans, other Candida species, and dermatophytes tandfonline.comfrontiersin.org.

Furthermore, studies on 7-chloroquinoline derivatives have revealed their potential against fungal pathogens. Specifically, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against eight oral fungi, including several species of Candida and Rhodotorula, with some compounds showing activity comparable to the first-line drug fluconazole tandfonline.com. Newly synthesized fluorinated quinoline analogs have also displayed good antifungal activity against a range of phytopathogenic fungi nih.gov.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Derivative Class | Fungal Pathogen(s) | Key Findings |

|---|---|---|

| 8-Hydroxyquinoline derivatives | Candida albicans | Better in vivo efficacy than clioquinol in reducing fungal burden tandfonline.com. |

| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Activity comparable to fluconazole tandfonline.com. |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Exhibited good activity (>80%) against tested phytopathogenic fungi nih.gov. |

Antiprotozoal Potential

Chloroquinoline derivatives have long been a mainstay in the fight against protozoal diseases, most notably malaria. Building on this legacy, novel derivatives continue to show significant antiprotozoal activity against a wide range of parasites.

Research into chloroquinoline-based chalcones has demonstrated notable activity against Entamoeba histolytica, with four compounds in one study showing higher activity than the standard drug metronidazole nih.gov. Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine have shown very promising antiplasmodial activities, with some being equally or slightly more active than chloroquine against sensitive strains of Plasmodium falciparum and significantly retaining activity against multi-resistant strains researchgate.net. Furthermore, 4,7-disubstituted quinoline derivatives have been synthesized and evaluated against a panel of trypanosomatid protozoan parasites, demonstrating significant activity against the causative agents of sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum) mdpi.com.

Table 3: Antiprotozoal Activity of Selected Chloroquinoline Derivatives

| Derivative Class | Protozoal Parasite(s) | Key Findings |

|---|---|---|

| Chloroquinoline-based chalcones | Entamoeba histolytica | Four compounds more active than metronidazole nih.gov. |

| 7-Chloroquinolin-4-amine derivatives | Plasmodium falciparum (sensitive & resistant strains) | High activity against both strains, overcoming resistance researchgate.net. |

| 4,7-Disubstituted quinoline derivatives | Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum | Displayed submicromolar activity against various trypanosomatid parasites mdpi.com. |

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Glucosamine-6-Phosphate Synthase, Enoyl Acyl Carrier Protein Reductase)

The antibacterial action of many quinoline derivatives is mediated through the inhibition of essential bacterial enzymes.

DNA Gyrase and Topoisomerase IV : Quinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govnih.gov. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By trapping the enzyme-DNA complexes, quinolones introduce lethal double-strand breaks in the bacterial DNA, leading to cell death researchgate.net. Structurally novel sets of quinoline derivatives have been developed as potent dual-targeting inhibitors of both enzymes, exhibiting significant in vitro and in vivo antibacterial activity nih.govnih.gov.

Enoyl Acyl Carrier Protein Reductase (ENR) : ENR is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and absent in humans, making it an attractive drug target nih.gov. Docking and 3D-QSAR studies have been performed on quinoline hydrazones, identifying them as potential inhibitors of ENR, which could be a novel approach for developing antitubercular drugs nih.gov.

Glucosamine-6-Phosphate Synthase : This enzyme is a promising target for antimicrobial agents as it plays a crucial role in the biosynthesis of the bacterial cell wall nih.gov. While various heterocyclic compounds have been investigated as potential inhibitors, specific studies detailing the direct inhibition of this enzyme by this compound derivatives are not extensively documented in the current literature.

DNA Intercalation as a Mechanism

Beyond enzyme inhibition, another mechanism of action for quinoline-based compounds is DNA intercalation. This process involves the insertion of a planar, aromatic portion of the molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have shown that these compounds and their metal complexes bind to DNA, with evidence supporting an intercalative binding mode via the ligand into the DNA base pairs. This mechanism is well-documented for the parent compound chloroquine, which consists of a planar aromatic ring system capable of insertion into the DNA helix. This mode of action contributes to its broad biological activities.

Antiviral Activities and Mechanisms of Action

The therapeutic potential of quinoline derivatives extends to the realm of virology, where they have been investigated for activity against a variety of viral pathogens.

Inhibition of Viral Replication and Life Cycle Stages

Derivatives of this compound have demonstrated notable potential in the inhibition of viral replication across a range of viruses. The quinoline scaffold itself is a versatile core in the development of antiviral agents, showing efficacy against various viral strains, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses like SARS-CoV and MERS-CoV nih.gov.

One of the key mechanisms by which quinoline derivatives exert their antiviral effects is through the inhibition of viral RNA synthesis. For instance, certain quinoline and quinazoline derivatives have been shown to inhibit the RNA dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme in the virus's life cycle nih.gov. This targeted inhibition of a conserved viral protein makes these compounds promising candidates for broad-spectrum antiviral drug development.

Furthermore, studies on 4-aminoquinoline derivatives have highlighted their potent and selective inhibitory effects on the replication of SARS-CoV-2. These compounds have shown significant antiviral activity with low cytotoxicity in various cell models, underscoring their therapeutic potential accscience.com. The structural similarity of these compounds to this compound suggests that derivatives of the latter could also exhibit similar inhibitory activities against viral replication.

Interaction with Viral Glycoproteins and Entry Mechanisms

The entry of enveloped viruses into host cells is a critical first step in their life cycle, often mediated by viral glycoproteins that interact with host cell receptors. Derivatives of the quinoline scaffold have been identified as inhibitors of this crucial process. For example, nitrile-containing isoquinoline-related natural product derivatives have been shown to act as coronavirus entry inhibitors nih.gov. These compounds target the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is essential for viral attachment and subsequent cellular entry nih.gov.

Molecular docking studies have revealed that these compounds can bind to the RBD of the SARS-CoV-2 spike protein, interacting with key amino acid residues that are critical for the RBD-ACE2 interaction and cellular infection nih.gov. This mechanism of action, focused on preventing the initial viral attachment, offers a promising strategy for antiviral intervention. Given that this compound contains a nitrile group, its derivatives could potentially be explored for similar interactions with viral glycoproteins, thereby inhibiting viral entry.

Influence of Substituents on Antiviral Activity (e.g., Lipophilicity, Electron-Withdrawing Groups, Fluoride)

The antiviral activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups can modulate the biological efficacy of these compounds.

Lipophilicity: An increase in lipophilicity has been positively correlated with the antiviral activity of certain quinoline derivatives. For instance, the trifluoromethylthio (SCF3) group, known for its high lipophilicity, can enhance the absorption rate and membrane permeability of quinoline-based compounds, thereby improving their bioavailability and potential antiviral effect nih.gov.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups is often crucial for the antiviral potency of quinoline derivatives. A notable example is the chloro group at the 7-position of the quinoline ring in chloroquine and its derivatives, which is essential for their antimalarial and potential antiviral activities youtube.com. The 4-chloro substituent in this compound is an electron-withdrawing group that can be expected to contribute positively to the antiviral profile of its derivatives.

Fluoride: The incorporation of fluorine atoms into the quinoline scaffold can also impact antiviral activity. For example, in a series of 2,8-bis(trifluoromethyl)quinoline derivatives, several compounds showed significant activity in inhibiting Zika virus (ZIKV) replication nih.gov. The potent electron-withdrawing nature of the trifluoromethyl group likely plays a key role in this activity.

The following table summarizes the influence of various substituents on the antiviral activity of quinoline derivatives based on available research.

| Substituent/Property | Influence on Antiviral Activity | Example Compound Class/Study Finding |

| Increased Lipophilicity | Generally enhances activity | Trifluoromethylthio (SCF3) group improves bioavailability nih.gov. |

| Electron-Withdrawing Groups | Often essential for high potency | 7-chloro group in chloroquine derivatives is critical for activity youtube.com. |

| Fluorine/Trifluoromethyl Groups | Can significantly increase activity | 2,8-bis(trifluoromethyl)quinoline derivatives are active against ZIKV nih.gov. |

Targeting HIV-1 Co-receptor Entry Enzymes

The entry of HIV-1 into host cells is a complex process that requires the interaction of the viral envelope protein gp120 with the CD4 receptor and a co-receptor, either CCR5 or CXCR4 mdpi.comwikipedia.orgnih.gov. Small molecules that can antagonize these co-receptors are a promising class of anti-HIV-1 agents known as entry inhibitors wikipedia.orgnih.govnih.gov.

While direct studies on this compound derivatives as HIV-1 co-receptor antagonists are limited, research on structurally related quinoline compounds provides a strong rationale for their potential in this area. Specifically, mono-4-(piperazin-1-yl)quinoline derivatives have been reported as CCR5 antagonists mdpi.com. In one study, a series of novel small molecule CCR5 antagonists were designed and synthesized based on the structures of maraviroc (an approved CCR5 antagonist) and 1,4-bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)butane-1,4-dione mdpi.comresearchgate.net.

These findings suggest that the 4-substituted quinoline scaffold can serve as a valuable template for the development of new CCR5 antagonists. The 4-chloro position in this compound provides a reactive site for the introduction of various side chains, including those containing piperazine or other moieties known to interact with CCR5. Further derivatization and optimization of the 8-carbonitrile position could also lead to enhanced binding affinity and antiviral potency.

The following table presents examples of quinoline-based CCR5 antagonists and their reported activities.

| Compound Class | Key Structural Feature | Activity | Reference |

| Mono-4-(piperazin-1-yl)quinoline derivatives | 4-piperazinylquinoline | CCR5 antagonism | mdpi.com |

| Maraviroc-inspired quinoline derivatives | 4-(piperazin-1-yl)quinoline moiety | CCR5 antagonism with IC50 values in the nanomolar range | mdpi.comresearchgate.net |

Other Significant Biological Activities

Enzyme Inhibition Beyond Anti-infectives and Anticancer (e.g., Carbonic Anhydrase, Phosphodiesterases)

Derivatives of this compound hold promise for a range of therapeutic applications beyond their anti-infective and anticancer properties, notably as inhibitors of enzymes such as carbonic anhydrases and phosphodiesterases.

Carbonic Anhydrase Inhibition: